N-propan-2-ylnitramide;N-propan-2-ylpropan-2-amine
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Overview
Description
N-propan-2-ylnitramide and N-propan-2-ylpropan-2-amine are organic compounds with significant applications in various fields. N-propan-2-ylnitramide is known for its use in the synthesis of pharmaceuticals and agrochemicals, while N-propan-2-ylpropan-2-amine is a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-propan-2-ylnitramide can be synthesized through the nitration of N-propan-2-ylamine using nitric acid under controlled conditions. The reaction typically requires a temperature range of 0-5°C to prevent decomposition .
N-propan-2-ylpropan-2-amine is commonly prepared by the reductive amination of acetone with isopropylamine. This reaction is catalyzed by hydrogen in the presence of a metal catalyst such as platinum or palladium .
Industrial Production Methods
Industrial production of N-propan-2-ylnitramide involves large-scale nitration processes with stringent safety measures due to the highly reactive nature of nitric acid. For N-propan-2-ylpropan-2-amine, continuous flow reactors are often used to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions
N-propan-2-ylnitramide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro compounds.
Reduction: Reduction of N-propan-2-ylnitramide yields amines.
Substitution: It can participate in nucleophilic substitution reactions.
N-propan-2-ylpropan-2-amine primarily undergoes:
Reductive Amination: As mentioned, it is synthesized through reductive amination.
Alkylation: It can be alkylated to form higher amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of metal catalysts like platinum or palladium.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Substituted amines.
Scientific Research Applications
N-propan-2-ylnitramide and N-propan-2-ylpropan-2-amine have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities and interactions with enzymes.
Medicine: Investigated for their potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and rubber accelerators
Mechanism of Action
The mechanism of action of N-propan-2-ylnitramide involves its interaction with biological molecules, leading to the formation of reactive intermediates that can modify proteins and nucleic acids. N-propan-2-ylpropan-2-amine acts as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
N-propan-2-ylpropan-2-imine: Similar in structure but differs in reactivity and applications.
Diisopropylamine: Another related compound with similar uses in organic synthesis.
Uniqueness
N-propan-2-ylnitramide is unique due to its nitramide functional group, which imparts distinct reactivity and applications in nitration reactions. N-propan-2-ylpropan-2-amine is notable for its versatility as an intermediate in various synthetic pathways .
Properties
CAS No. |
6271-28-9 |
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Molecular Formula |
C9H23N3O2 |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-propan-2-ylnitramide;N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C6H15N.C3H8N2O2/c1-5(2)7-6(3)4;1-3(2)4-5(6)7/h5-7H,1-4H3;3-4H,1-2H3 |
InChI Key |
RUIWVOZZICSKDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C.CC(C)N[N+](=O)[O-] |
Origin of Product |
United States |
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